![molecular formula C22H19ClN4O3S B301228 4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B301228.png)
4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrrole ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the pyrrole ring and the benzenesulfonamide group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole, pyrrole, or benzenesulfonamide groups.
Scientific Research Applications
4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique structural features. In biology, it may be used as a probe to study specific biochemical pathways. Industrial applications include its use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
When compared to similar compounds, 4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of structural features. Similar compounds may include other pyrazole or pyrrole derivatives, but the presence of the benzenesulfonamide group adds to its distinctiveness. This uniqueness may contribute to its specific applications and potential advantages in various fields of research.
Properties
Molecular Formula |
C22H19ClN4O3S |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
4-[2-[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19ClN4O3S/c1-14-5-6-18(13-21(14)23)27-22(28)20(15(2)25-27)12-17-4-3-11-26(17)16-7-9-19(10-8-16)31(24,29)30/h3-13H,1-2H3,(H2,24,29,30)/b20-12- |
InChI Key |
XBRCNIRJKKWSKB-NDENLUEZSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=N2)C)Cl |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C(=N2)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)
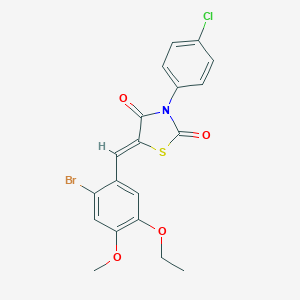
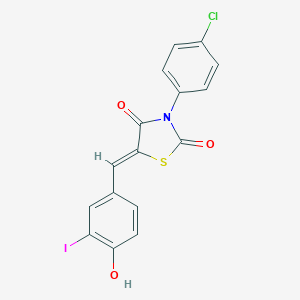
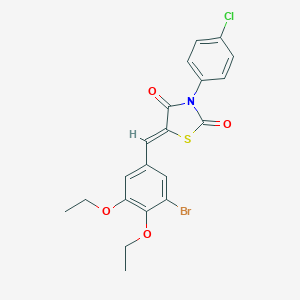
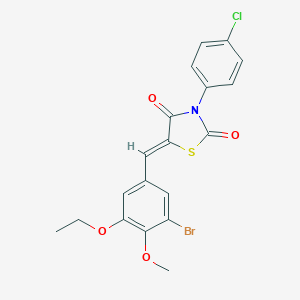
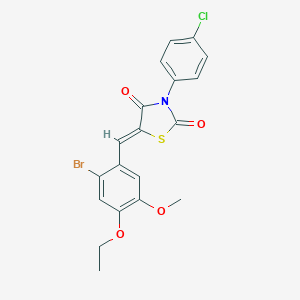
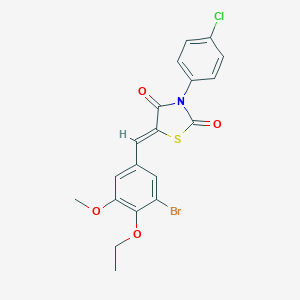
![2-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B301161.png)
![(5-Bromo-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301162.png)

![2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301165.png)
![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301167.png)
![2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301168.png)
